molecular formula C20H13Cl2F2NO2 B3128520 N-(5-(Benzyloxy)-2,4-dichlorophenyl)-2,6-difluorobenzenecarboxamide CAS No. 338961-21-0

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-2,6-difluorobenzenecarboxamide

Cat. No. B3128520
CAS RN: 338961-21-0
M. Wt: 408.2 g/mol
InChI Key: GSMZKIPNOAWEQV-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, structure, and the functional groups present. It may also include its appearance (color, state of matter) and other physical properties .


Synthesis Analysis

Synthesis analysis involves understanding the methods and reactions used to create the compound. This could involve various types of chemical reactions, and often requires specific conditions such as temperature, pressure, or catalysts .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the mechanisms of these reactions, the products formed, and the conditions required .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Pharmacological Activity

  • Synthesis studies of related compounds, like 2-benzyloxy-5-(4-chlorophenyl)-6-(2,4-dichlorophenyl)pyridines, have led to the development of potent and selective human CB1 inverse agonists (Meurer et al., 2005).
  • Similarly, the synthesis of thiourea derivatives, including those with 2,4-dichlorophenyl and 2,6-difluorophenyl groups, has shown significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban et al., 2011).

Molecular Structure and Interactions

  • Research on N-(2,4-Dichlorophenyl)benzamide, a compound with structural similarity, has provided insights into the conformation of the N—H and C=O bonds, which can be relevant for understanding the chemical behavior of N-(5-(Benzyloxy)-2,4-dichlorophenyl)-2,6-difluorobenzenecarboxamide (Gowda et al., 2008).

Potential for Anti-Tubercular Applications

  • The synthesis of novel benzamide derivatives, such as 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide, has shown promising anti-tubercular activity. This suggests the potential for N-(5-(Benzyloxy)-2,4-dichlorophenyl)-2,6-difluorobenzenecarboxamide in similar applications (Nimbalkar et al., 2018).

Antiarrhythmic Activity

  • Benzamides with specific structural features, including fluorine and chlorine substitutions, have been evaluated for their oral antiarrhythmic activity, highlighting the potential of such compounds in medical applications (Banitt et al., 1977).

Agrochemical Research

  • Substituted benzamides have been studied for their effectiveness in agricultural applications, including as potential herbicides, indicating a possible area of application for N-(5-(Benzyloxy)-2,4-dichlorophenyl)-2,6-difluorobenzenecarboxamide (Haynes, 1987).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound affects a living organism at the molecular level .

Safety and Hazards

Safety and hazard analysis involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

N-(2,4-dichloro-5-phenylmethoxyphenyl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2F2NO2/c21-13-9-14(22)18(27-11-12-5-2-1-3-6-12)10-17(13)25-20(26)19-15(23)7-4-8-16(19)24/h1-10H,11H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMZKIPNOAWEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)NC(=O)C3=C(C=CC=C3F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-2,6-difluorobenzenecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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